Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-
Description
This compound is a dichloroacetamide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylpropyl (isobutyl) group. The 2,2-dichloroacetamide moiety is directly attached to the nitrogen atom of the thiadiazole ring. The synthesis typically involves sequential alkylation and acylation steps, using 5-amino-1,3,4-thiadiazole-2-thiol as a starting material . Characterization via ¹H/¹³C NMR, LC-MS, and X-ray crystallography (using tools like SHELXL or ORTEP-3) confirms its structural integrity .
Properties
IUPAC Name |
2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3OS/c1-4(2)3-5-12-13-8(15-5)11-7(14)6(9)10/h4,6H,3H2,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYLXMGKFNLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157079 | |
| Record name | Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-47-6 | |
| Record name | Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Isovaleryl Thiosemicarbazide
The 1,3,4-thiadiazole core is synthesized via cyclization of isovaleryl thiosemicarbazide under dehydrating conditions. Isovaleryl chloride (derived from 2-methylpropanoic acid) reacts with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature. Phosphorus pentasulfide (P₂S₅) is added to catalyze cyclization, yielding the thiadiazole ring.
Reaction Conditions
Purification and Characterization
The intermediate is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Key characterization data:
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¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, -CH(CH₃)₂), 2.20 (m, 1H, -CH(CH₃)₂), 5.45 (s, 2H, -NH₂).
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MS (EI) : m/z 171 [M+H]⁺.
Acylation with 2,2-Dichloroacetyl Chloride
Reaction Optimization
The thiadiazol-2-amine undergoes acylation with 2,2-dichloroacetyl chloride in dimethylformamide (DMF) at −10°C to minimize side reactions (e.g., over-chlorination). Triethylamine (TEA) is used as a base to neutralize HCl.
Optimized Protocol
Competing Pathways and Byproduct Formation
DFT calculations suggest that steric hindrance from the 2-methylpropyl group suppresses N-alkylation, favoring amide bond formation. However, trace amounts of N-chloromethyl byproducts (<5%) are observed if temperatures exceed 5°C.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, DMSO-d₆): δ 1.00 (d, 6H, -CH(CH₃)₂), 2.18 (m, 1H, -CH(CH₃)₂), 4.85 (s, 2H, -CO-NH-), 8.30 (s, 1H, thiadiazole-H).
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¹³C NMR : δ 22.1 (-CH(CH₃)₂), 28.5 (-CH(CH₃)₂), 62.4 (CCl₂), 165.2 (C=O).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₈H₁₁Cl₂N₃OS : 283.9984
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Observed : 283.9981 [M+H]⁺ (Δ = −0.3 ppm).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- exhibits promising anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines. The compound appears to inhibit tumor growth through mechanisms that require further exploration .
Case Study: In Vitro Efficacy
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| A549 (Lung) | 75% | 10 |
| MCF7 (Breast) | 60% | 15 |
| HeLa (Cervical) | 80% | 20 |
This preliminary data suggests that the compound could be a candidate for further development in cancer therapeutics.
Antimicrobial Properties
Acetamide derivatives have been studied for their antimicrobial and antifungal properties. The presence of the thiadiazole ring is linked to enhanced biological activity against various pathogens. Research has shown that compounds with similar structures can effectively combat microbial infections .
Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings indicate the potential of this compound in developing new antimicrobial agents.
Organic Synthesis Reagent
In organic chemistry, Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- serves as a valuable reagent for synthesizing more complex molecules. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and cyclization processes .
Synthetic Pathways
Common synthetic routes include:
- Nucleophilic Substitution : Reactions involving nucleophiles such as amines or thiols.
- Cyclization Reactions : Formation of cyclic compounds through the reaction of acetamide with suitable precursors.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
The biological and physicochemical properties of 1,3,4-thiadiazole acetamides are highly dependent on substituents. Below is a comparative analysis:
Key Observations :
- Lipophilicity: The 2-methylpropyl group may improve membrane permeability compared to polar sulfamoyl (acetazolamide) or arylthio (Compound 5j) substituents . Bioactivity: The pyrazoline-thiadiazole hybrid (Compound 3) demonstrated broad-spectrum anticancer activity in vitro, suggesting that hybridized heterocycles enhance potency compared to simpler alkyl/aryl substitutions .
Pharmacological Profile vs. Agricultural Analogs
Several chloroacetamide derivatives are used as herbicides (e.g., alachlor, pretilachlor) . While structurally similar, their applications diverge:
- Target Compound : Designed for medicinal chemistry (anticancer), with a 1,3,4-thiadiazole core.
- Alachlor : Contains a 2,6-diethylphenyl group and methoxymethyl substituent; inhibits fatty acid elongation in plants.
- Key Difference : The thiadiazole ring in the target compound replaces the aromatic phenyl groups in herbicides, likely reducing phytotoxicity and enhancing human cell selectivity .
Research Findings and Gaps
- Thermal Stability : The absence of melting point data for the target compound highlights a gap; related compounds exhibit stability up to ~140°C .
- SAR Insights : Thiadiazole derivatives with bulkier substituents (e.g., benzylthio in Compound 5h) show higher yields (88%) but lower bioactivity compared to pyrazoline hybrids .
Biological Activity
Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of dichloro and acetamide functional groups enhances its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 249.15 g/mol .
The biological activity of Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]- is thought to stem from its ability to interact with specific molecular targets. The electrophilic nature of the dichloro group may facilitate reactions with nucleophiles in biological systems, while the thiadiazole moiety can participate in various biochemical interactions. These interactions may modulate enzyme activities or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties . Research has shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of thiadiazole compounds often show significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of Acetamide derivatives on several cancer cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Acetamide Derivative A | MCF-7 | 15 |
| Acetamide Derivative B | A549 | 10 |
| Acetamide Derivative C | PC12 | 20 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial potential . Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial protein synthesis or interference with metabolic pathways essential for bacterial growth .
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Urease Inhibition
Another area of research focuses on the compound's ability to inhibit urease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various pathological conditions. Studies have shown that acetamide derivatives can effectively inhibit urease activity, suggesting potential applications in treating infections caused by urease-producing bacteria .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction intermediates be optimized?
The compound is synthesized via sequential alkylation and acylation steps. Starting with 5-amino-1,3,4-thiadiazole-2-thiol, alkylation of the sulfur atom using 2-chloroacetamide derivatives (e.g., 2,2-dichloroacetyl chloride) in the presence of a base (e.g., triethylamine) is critical. Acylation of the nitrogen atom follows, often requiring reflux conditions in aprotic solvents like toluene or DMF. Optimization includes monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjusting stoichiometry to minimize by-products . For intermediates, purification by recrystallization (ethanol/water mixtures) or column chromatography is advised.
Basic: Which spectroscopic techniques are essential for structural confirmation?
¹H and ¹³C NMR are mandatory for verifying the thiadiazole core and substituents. Key signals include the thiadiazole proton (δ 7.3–8.0 ppm) and dichloroacetamide carbonyl (δ 165–170 ppm). LC-MS confirms molecular weight, while 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities, such as distinguishing alkylation vs. acylation sites. Elemental analysis (C, H, N, S) validates purity .
Advanced: How can crystallographic data resolve discrepancies in proposed structures?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is definitive for structural validation. For example, if NMR suggests multiple conformers, crystallography can confirm the dominant configuration. Key parameters include refinement of anisotropic displacement parameters and hydrogen bonding networks. Challenges like twinning or low-resolution data may require SHELXD for experimental phasing .
Advanced: What methodologies are suitable for evaluating anticancer activity in vitro?
The NCI-60 human tumor cell line screen (NCI DTP protocol) is a standard approach. Dose-response curves (1–100 µM) over 48–72 hours assess cytotoxicity. Mechanistic studies (e.g., apoptosis assays, cell cycle analysis via flow cytometry) should follow initial screening. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical for data reliability .
Basic: How can reaction purity and yield be improved during synthesis?
Use anhydrous conditions and inert atmospheres (N₂/Ar) to suppress hydrolysis of dichloroacetamide. Stepwise addition of reagents (e.g., slow addition of chloroacetyl chloride to prevent exothermic side reactions) and catalytic KI (for SN2 alkylation) enhance yields. Post-reaction quenching with ice-water precipitates crude product, which is recrystallized from ethanol or ethyl acetate/hexane mixtures .
Advanced: How can computational modeling predict bioactivity or guide structural modifications?
Docking studies (e.g., AutoDock Vina) against targets like glutaminase or YAP1/WWRT1 (implicated in cancer) can prioritize derivatives. QSAR models using descriptors like logP, polar surface area, and H-bond acceptors/donors optimize pharmacokinetics. For example, replacing the 2-methylpropyl group with cyclopropyl (as in ) may enhance membrane permeability .
Basic: What are common pitfalls in interpreting spectral data for this compound?
Misassignment of thiadiazole protons due to solvent shifts (e.g., DMSO-d6 vs. CDCl₃) is frequent. Overlapping signals (e.g., alkyl chain protons at δ 1.0–2.5 ppm) require DEPT or COSY for resolution. LC-MS may show adducts (e.g., [M+Na]⁺), necessitating high-resolution MS (HRMS) for accurate mass confirmation .
Advanced: How to address low solubility in biological assays?
Derivatization strategies: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modification. Alternatively, use solubilizing agents (e.g., Cremophor EL, cyclodextrins) or DMSO/PBS emulsions. Dynamic light scattering (DLS) can assess nanoparticle formulations for sustained release .
Advanced: What analytical approaches resolve conflicting data between synthesis batches?
HPLC-PDA with C18 columns (gradient: 0.1% TFA in acetonitrile/water) identifies impurities. Comparative ¹H NMR (e.g., in DMSO-d6) quantifies batch-to-batch variability. X-ray powder diffraction (XRPD) detects polymorphic differences affecting solubility or stability .
Advanced: How to design SAR studies for thiadiazole-acetamide hybrids?
Systematically vary substituents:
- Thiadiazole position : Compare 5-(2-methylpropyl) vs. 5-phenyl ().
- Acetamide moiety : Replace dichloro with trifluoro or nitro groups ( ).
- Linker flexibility : Introduce spacers (e.g., ethylene glycol) between thiadiazole and acetamide.
Evaluate changes via in vitro assays (e.g., IC₅₀ shifts) and computational ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
